Oxomemazine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S.ClH/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20;/h4-11,14H,12-13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMMOYKGIWLASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048612 | |
| Record name | Oxomemazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4784-40-1 | |
| Record name | Oxomemazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4784-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxomemazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004784401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxomemazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,β-trimethyl-10H-phenothiazine-10-propylamine 5,5-dioxide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.028 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOMEMAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BOK44G9K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Mechanistic Elucidation of Oxomemazine Hydrochloride
Receptor Binding and Affinity Studies
The pharmacological identity of oxomemazine (B1678065) is defined by its binding affinities for various neuroreceptors. As a first-generation agent, it engages with multiple receptor systems, with its most pronounced activity observed at histamine (B1213489) and muscarinic acetylcholine (B1216132) receptors. patsnap.comnih.gov
Oxomemazine functions as a potent and primary antagonist of the histamine H1 receptor. patsnap.compatsnap.com As a first-generation H1-antihistamine, it competitively binds to H1 receptors, thereby interfering with the agonist action of histamine. nih.govmims.com This blockade effectively inhibits the cascade of events triggered by histamine binding, which leads to the reduction of allergic and inflammatory symptoms such as itching and swelling. patsnap.compatsnap.com The mechanism of action involves attenuating the inflammatory processes mediated by histamine, which is fundamental to its use in hypersensitivity reactions. nih.gov This antagonistic action at central histamine H1 receptors is also a primary contributor to its sedative properties. patsnap.com
Oxomemazine exhibits significant and selective activity within the cholinergic system, specifically targeting muscarinic acetylcholine receptors. patsnap.comtargetmol.com This pronounced antimuscarinic activity is a key feature of its pharmacological profile. targetmol.com
Research has identified oxomemazine as a selective antagonist of the muscarinic M1 receptor subtype. targetmol.commedchemexpress.com Binding studies performed on rat cerebral microsomes have demonstrated this selectivity through competitive binding assays. These studies revealed that oxomemazine binds to a high-affinity site, identified as the M1 receptor, with a dissociation constant (Ki) of 84 nM. targetmol.commedchemexpress.comnih.gov The binding kinetics indicate a competitive antagonism, as oxomemazine was found to increase the equilibrium dissociation constant (KD) for the radioligand [3H]quinuclidinyl benzilate ([3H]QNB) without altering the total concentration of binding sites. nih.gov
Oxomemazine's selectivity for the M1 receptor is further highlighted when its affinity is compared to other muscarinic subtypes. Studies have shown a significant difference in binding affinity for the M2 receptor, which is considered a low-affinity site for oxomemazine, with a reported Ki value of 1.65 µM (or 1650 nM). targetmol.commedchemexpress.com This represents an approximately 20-fold higher affinity for the M1 receptor compared to the M2 receptor. targetmol.commedchemexpress.comnih.gov Furthermore, oxomemazine demonstrates a 10-fold higher affinity for M1 receptors than for M3 receptors, reinforcing its classification as a selective M1 antagonist. nih.gov
Oxomemazine Affinity for Muscarinic Receptor Subtypes
| Receptor Subtype | Dissociation Constant (Ki) | Relative Affinity |
|---|---|---|
| M1 Receptor | 84 nM | High |
| M2 Receptor | 1650 nM (1.65 µM) | Low (~20-fold lower than M1) |
| M3 Receptor | ~840 nM (estimated) | Moderate (~10-fold lower than M1) |
In addition to its primary targets, some sources indicate that oxomemazine possesses antiserotoninergic effects. mims.com Its sedative properties may, in part, involve interactions with the serotonin neurotransmitter system. patsnap.com However, detailed binding studies quantifying the affinity (e.g., Ki values) of oxomemazine for specific serotonin (5-HT) receptor subtypes are not extensively detailed in the available literature.
The engagement of oxomemazine with the acetylcholine system is primarily defined by its potent and selective antagonism of muscarinic receptors, as detailed previously. patsnap.com This interaction is responsible for the compound's significant anticholinergic properties. patsnap.commims.com As a member of the phenothiazine (B1677639) class of drugs, which were traditionally developed for antipsychotic effects, interactions with other neurotransmitter systems, such as dopaminergic receptors, could be hypothesized. patsnap.com However, specific binding affinity data for oxomemazine at dopamine (B1211576), adrenergic, or nicotinic acetylcholine receptors are not specified in the reviewed scientific findings.
Muscarinic Receptor Modulation
Cellular and Molecular Signaling Pathways
Oxomemazine hydrochloride is a phenothiazine-derived compound recognized for its potent antihistaminic and anticholinergic activities. patsnap.comwikipedia.org Its therapeutic effects are rooted in its ability to modulate multiple cellular and molecular signaling pathways, which collectively contribute to its pharmacological profile. As a first-generation H1-antihistamine, its mechanisms extend beyond simple receptor antagonism to encompass a range of anti-inflammatory effects. nih.govsmpdb.ca
Influence on Histamine-Mediated Signaling Cascades
The primary mechanism of action of oxomemazine is its function as an antagonist of the histamine H1 receptor. patsnap.com Histamine, a key mediator in allergic reactions, exerts its effects by binding to H1 receptors on various cells, initiating a cascade of events that lead to allergic symptoms. patsnap.com Oxomemazine competitively blocks these receptors, thereby interfering with the agonist action of histamine and attenuating the inflammatory processes associated with conditions like allergic rhinitis and urticaria. nih.govsmpdb.capathbank.org By preventing histamine from binding, oxomemazine effectively mitigates the typical histamine-induced responses, such as itching and swelling. patsnap.com
| Muscarinic Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| M1 Receptor | 84 nM medchemexpress.commedchemexpress.com |
| M2 Receptor | 1.65 μM medchemexpress.commedchemexpress.com |
Anti-inflammatory Mechanisms: Reduction of NF-κB Immune Response, Phospholipase C, and Phosphatidylinositol (PIP2) Signaling Pathways
This compound exerts broader anti-inflammatory effects by modulating key intracellular signaling pathways. nih.govsmpdb.ca A significant aspect of this activity involves the reduction of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response. nih.govsmpdb.ca NF-κB is a crucial transcription factor that governs the expression of numerous genes involved in inflammation. mdpi.comnih.gov
The modulation of NF-κB by oxomemazine is achieved through its influence on the Phospholipase C (PLC) and the phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathways. nih.govsmpdb.ca PLC is an enzyme that, upon activation, cleaves PIP2 into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). cellsignal.comscientificarchives.com This cascade is fundamental to many cellular processes, and its inhibition by oxomemazine leads to the downstream suppression of NF-κB activation. nih.govsmpdb.ca
Effects on Cell Adhesion Molecules and Chemotactic Factors
The NF-κB pathway also controls the expression of cell adhesion molecules and chemotactic factors, which are critical for the recruitment of immune cells to sites of inflammation. nih.govnih.gov Cell adhesion molecules enable leukocytes to adhere to the endothelial lining of blood vessels, a prerequisite for their migration into tissues. nih.gov Chemotactic factors, or chemokines, provide the directional cues for this migration. nih.gov The reduction in NF-κB activity mediated by oxomemazine leads to decreased expression of these molecules, thus impairing the infiltration of inflammatory cells and further contributing to its anti-inflammatory effect. nih.govsmpdb.ca
Influence on Intracellular Calcium Ion Concentration and Mast Cell Stability
Oxomemazine's mechanism also involves the modulation of intracellular calcium ion (Ca2+) concentrations, which plays a critical role in mast cell stability. nih.govsmpdb.ca Mast cell degranulation, the process by which histamine and other inflammatory mediators are released, is a calcium-dependent event. nih.govresearchgate.net A signal, often from an antigen, triggers the release of Ca2+ from intracellular stores, leading to an influx of extracellular calcium that is obligatory for degranulation. nih.gov By lowering the intracellular calcium ion concentration, oxomemazine increases the stability of mast cells. nih.govsmpdb.ca This stabilization prevents further histamine release, breaking the cycle of allergic inflammation. nih.govsmpdb.canews-medical.net
Neuropharmacological Mechanisms of Action
This compound, a phenothiazine derivative, exerts its therapeutic effects through a complex interplay of neuropharmacological actions. mims.com As a first-generation antihistamine, its mechanisms are multifaceted, involving antagonism of various receptors within the central nervous system (CNS). pathbank.orgsmpdb.ca These actions underpin its sedative, antitussive, and anticholinergic properties.
Central Nervous System Penetration and Blood-Brain Barrier Dynamics
A defining characteristic of first-generation antihistamines, including oxomemazine, is their ability to readily cross the blood-brain barrier (BBB). pathbank.orgsmpdb.canih.gov This penetration into the CNS is a key factor that differentiates them from second-generation antihistamines, which are more selective for peripheral H1-receptors and exhibit poor BBB permeability. pathbank.orgsmpdb.ca The capacity of oxomemazine to enter the central nervous system allows it to interact directly with histamine H1 receptors located within the brain, leading to its significant central effects, such as sedation. patsnap.compatsnap.com
Sedative Effects: Underlying Neurobiological Substrates and Impact on Sleep Architecture
The prominent sedative properties of oxomemazine are primarily attributed to its antagonistic action on central histamine H1 receptors. patsnap.com Histamine in the CNS acts as a neurotransmitter that promotes wakefulness; by blocking its H1 receptors, oxomemazine induces drowsiness and sedation. patsnap.compatsnap.com This sedative effect can be significant enough to impair the ability to perform tasks that require mental alertness. patsnap.com Some evidence suggests that its sedative action may also involve interactions with other neurotransmitter systems, such as serotonin and acetylcholine. patsnap.com
While specific studies on oxomemazine's detailed impact on sleep architecture are limited, the effects of sedating H1-antihistamines are generally known to alter sleep patterns. They can decrease sleep latency and reduce awakenings. britishsnoring.co.uk However, sedative medications can also have deleterious effects on respiration during sleep. britishsnoring.co.uk The sedative quality of oxomemazine has led to its use as a sleep aid, particularly for travelers on long flights. wikipedia.org
Antitussive Mechanisms: Modulation of Brainstem Cough Reflex Pathways and Neural Circuits
Oxomemazine exhibits a significant antitussive, or cough-suppressing, effect. patsnap.com This action is not primarily peripherally mediated but stems from its influence on the central nervous system. patsnap.compatsnap.com The cough-suppressing mechanism is believed to involve the direct modulation of the cough reflex pathway located in the brainstem. patsnap.com By acting on the cough center in the brain, oxomemazine helps to reduce both the frequency and intensity of coughs. patsnap.compatsnap.com This central antitussive activity is a key component of its therapeutic use in respiratory conditions. patsnap.com
Anticholinergic Effects on Mucus Production and Secretory Functions
In addition to its antihistaminic and central effects, oxomemazine possesses anticholinergic properties. mims.compatsnap.comwikipedia.orgnih.gov This mechanism involves the inhibition of acetylcholine, a neurotransmitter crucial for various bodily functions, including secretions. patsnap.com By blocking muscarinic acetylcholine receptors, oxomemazine can reduce the production of mucus in the respiratory tract. patsnap.compatsnap.com This action helps to alleviate symptoms such as a runny nose and watery eyes, which are often associated with allergic reactions and respiratory infections. patsnap.com Research indicates that oxomemazine is a selective antagonist for the muscarinic M1 receptor. medchemexpress.com
Interactive Data Tables
Table 1: Summary of Neuropharmacological Mechanisms of this compound
| Mechanism | Primary Target/Site of Action | Resulting Pharmacological Effect |
| Central H1 Receptor Antagonism | Histamine H1 Receptors in the CNS | Sedation, Drowsiness |
| Antitussive Action | Cough Reflex Pathway in the Brainstem | Cough Suppression |
| Anticholinergic Activity | Muscarinic Acetylcholine Receptors (M1) | Reduced Mucus Production, Dry Secretions |
Preclinical Investigations and Translational Research of Oxomemazine Hydrochloride
In Vitro Pharmacological Characterization
Receptor Occupancy and Functional Antagonism Assays
Oxomemazine (B1678065) hydrochloride is a phenothiazine (B1677639) derivative that demonstrates a multi-receptor antagonist profile, with significant activity at histamine (B1213489) and muscarinic acetylcholine (B1216132) receptors. drugbank.comwikipedia.org In vitro binding and functional assays have been employed to quantify its affinity and inhibitory potency at these targets.
As a first-generation antihistamine, a primary mechanism of oxomemazine is the blockade of the histamine H1 receptor. patsnap.comnih.gov This action interferes with the agonist activity of histamine, preventing the cascade of events that lead to allergic symptoms. nih.govpatsnap.com
Beyond its antihistaminic effects, oxomemazine exhibits notable anticholinergic properties through its antagonism of muscarinic receptors. targetmol.com Receptor binding studies have revealed a selective affinity for the muscarinic M1 receptor subtype over others. Specifically, oxomemazine shows a 20-fold higher affinity for M1 receptors compared to M2 receptors. medchemexpress.commedchemexpress.com Research using rat cerebral microsomes further elucidated this selectivity, identifying a high-affinity site (equated with the M1 receptor) and a low-affinity site. nih.gov These studies suggest that oxomemazine can be classified as a selective antagonist for M1 receptors. nih.gov
Table 1: Muscarinic Receptor Binding Affinity of Oxomemazine
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| Muscarinic M1 Receptor | 84 nM |
| Muscarinic M2 Receptor | 1.65 µM |
Data from in vitro receptor binding assays. targetmol.commedchemexpress.commedchemexpress.com
Cellular Response Inhibition Studies
The receptor antagonism demonstrated by oxomemazine translates to the inhibition of specific cellular signaling pathways, which underlies its therapeutic effects. By blocking the histamine H1 receptor, oxomemazine attenuates downstream inflammatory processes. nih.govsmpdb.ca
One of the key cellular mechanisms inhibited by oxomemazine is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govsmpdb.ca H1-receptor activation by histamine typically engages phospholipase C and the phosphatidylinositol (PIP2) signaling pathway, leading to NF-κB activation. nih.gov By blocking the H1 receptor, oxomemazine prevents this cascade, which in turn decreases the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. nih.govsmpdb.ca
Furthermore, oxomemazine contributes to the stabilization of mast cells. nih.govsmpdb.ca Histamine-induced signaling often leads to an increase in intracellular calcium, which is a critical step for the degranulation of mast cells and the further release of histamine and other inflammatory mediators. nih.govwikipedia.org By interfering with H1 receptor function, oxomemazine helps to lower intracellular calcium ion concentration, thereby increasing mast cell stability and reducing the release of inflammatory mediators. nih.govsmpdb.ca
In Vivo Animal Models of Pharmacological Activity
Efficacy Assessment in Allergic Response Models
The antihistaminic properties of oxomemazine observed in vitro have been validated in preclinical animal models of allergic reaction. A key model used to assess the efficacy of antihistamines is the anaphylactic shock model in guinea pigs. nih.govnih.gov This model evaluates the ability of a compound to protect against the severe, systemic allergic reaction induced by an antigen in a sensitized animal.
In this model, oxomemazine hydrochloride has been shown to be protective against anaphylactic microshock. medchemexpress.com Studies have demonstrated that it is effective at preventing this reaction at low doses. nih.govnih.gov This protective effect confirms the potent H1-receptor blocking activity of oxomemazine in a complex, whole-organism system.
Table 2: Efficacy of Oxomemazine in an Allergic Response Model
| Animal Model | Endpoint Measured | Result |
|---|---|---|
| Guinea Pig | Protection against anaphylactic microshock | Protective effect observed |
Findings from in vivo studies on allergic responses. medchemexpress.comnih.govnih.gov
Antitussive Potency Evaluation in Evoked Cough Models
Oxomemazine possesses a significant antitussive, or cough-suppressing, effect which is attributed to its action on the central nervous system. patsnap.com The proposed mechanism involves the modulation of the cough reflex pathway located in the brainstem, which reduces the frequency and intensity of coughing. patsnap.com
Sedative and Central Nervous System Impact Studies
As a first-generation antihistamine, oxomemazine readily crosses the blood-brain barrier, leading to notable effects on the central nervous system (CNS), the most prominent of which is sedation. patsnap.comnih.gov This sedative effect is primarily attributed to the antagonism of histamine H1 receptors within the brain, as the central histaminergic system is understood to play a crucial role in regulating wakefulness and alertness. patsnap.comdrugbank.comubc.ca
Oxomemazine belongs to the phenothiazine class of compounds, many of which are known for their CNS activity, including tranquilizing and antipsychotic effects. drugbank.combritannica.com Animal studies involving other phenothiazines, such as chlorpromazine (B137089) and acepromazine, have characterized a range of CNS impacts that may be relevant to oxomemazine. These effects are often linked to the blockade of central dopaminergic and other neurotransmitter receptors. britannica.comnih.gov While direct, comparative animal studies are limited for oxomemazine itself, the observed CNS impacts for the phenothiazine class in animal models generally include sedation, reduced motor activity, and at higher doses, potential ataxia. nih.gov
Table 3: Investigated Central Nervous System Impacts of Oxomemazine
| CNS Effect | Proposed Mechanism | Supporting Evidence |
|---|---|---|
| Sedation | Antagonism of central histamine H1 receptors | Well-documented for first-generation antihistamines. nih.govpatsnap.comdrugbank.com |
| General CNS Depression | Blockade of central dopamine (B1211576) and other receptors | Characteristic of the phenothiazine drug class. britannica.com |
Structure-Activity Relationship (SAR) Studies of this compound
The pharmacological activity of this compound, like other phenothiazine derivatives, is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating the specific chemical features that govern its interaction with biological targets. These studies have established that the therapeutic effects of phenothiazines are largely mediated through their interaction with D2 dopamine receptors. pharmacy180.com The key structural components determining the activity of these compounds include the phenothiazine tricyclic core, the nature of the substituent at the C-2 position, and the composition of the amino alkyl side chain at the N-10 position. pharmacy180.comslideshare.net
Modifications to the phenothiazine core have a significant impact on the pharmacological profile of the resulting compound. The tricyclic system is a lipophilic structure with a hydrophilic basic amino alkyl side chain. pharmacy180.com SAR studies have identified several key principles governing the activity of this class of drugs:
Substitution at C-2: The position and nature of the substituent on the phenothiazine ring are critical for neuroleptic activity. slideshare.net Substitution at the C-2 position is considered optimal. pharmacy180.com Electron-withdrawing groups at this position, such as chlorine (Cl) or trifluoromethyl (CF3), tend to increase antipsychotic activity. slideshare.netslideshare.net This electronegative group is thought to impart asymmetry to the molecule, facilitating the attraction of the side chain towards the substituted ring, which is a vital feature for receptor interaction. pharmacy180.com The potency of various substituents generally increases in the order of OH < H < CN < CH3 < Cl < CF3. pharmacy180.com
Side Chain at N-10: A three-carbon chain separating the nitrogen atom of the phenothiazine ring (N-10) and the aliphatic amino nitrogen of the side chain is essential for maximal neuroleptic activity. slideshare.netslideshare.net Shortening or lengthening this propane (B168953) chain drastically reduces pharmacological potency. slideshare.net
Terminal Amino Group: The terminal amino group of the side chain must be tertiary for maximum potency. pharmacy180.comslideshare.net Both primary and secondary amines show reduced or abolished activity. pharmacy180.com Furthermore, the size of the alkyl groups on this nitrogen is important; a dimethylamino group is often favored, as larger groups can decrease activity. slideshare.net
These structural requirements are believed to enable the molecule to adopt a conformation that mimics dopamine, allowing it to act as a competitive antagonist at dopamine receptors. slideshare.netnih.gov
Table 1: Influence of Phenothiazine Core Modifications on Neuroleptic Activity
| Structural Modification | Impact on Activity | Rationale |
|---|---|---|
| Substitution at C-2 | Electron-withdrawing groups (e.g., -Cl, -CF3) increase potency. pharmacy180.comslideshare.net | Imparts molecular asymmetry and enhances interaction with the receptor. pharmacy180.com |
| Substitution at other positions | Substitution at C-1, C-3, or C-4 is less effective than at C-2. pharmacy180.com | The C-2 position is optimal for the required conformational arrangement for receptor binding. |
| Side Chain Length at N-10 | A three-carbon chain is critical. slideshare.net | Provides the optimal distance between the tricyclic core and the terminal nitrogen for receptor fit. |
| Branching on Side Chain | Methyl group at C-1 decreases antipsychotic activity. pharmacy180.com | Alters the spatial orientation and may introduce steric hindrance at the receptor site. |
| Terminal Amino Group | Tertiary amine provides maximal potency. slideshare.net | The protonated tertiary amine is crucial for forming key interactions, such as hydrogen bonds, with the receptor. slideshare.net |
| Oxidation of Sulfur Atom | Decreases activity. pharmacy180.com | Alters the electronic distribution and conformation of the tricyclic ring system. nih.gov |
The phenothiazine nucleus is not a planar structure; instead, it adopts a folded or "butterfly" conformation. This three-dimensional shape is a critical determinant of its pharmacological activity. The degree of folding is quantified by the dihedral angle between the two benzene (B151609) rings of the core. For this compound, crystallographic studies have determined this dihedral angle to be 30.5 (2)°.
The non-planar structure of the phenothiazine ring system is essential for its interaction with receptors. Quantum mechanics and molecular mechanics calculations on various phenothiazine derivatives have shown that conformations where the side chain is folded over the ring structure possess the lowest potential energy in a vacuum. nih.gov This specific spatial arrangement, dictated in part by the dihedral angle, allows the molecule to present its key interactive elements—the C-2 substituent and the protonated terminal amine—in a precise orientation that mimics the structure of dopamine, facilitating effective receptor blockade. nih.govnih.gov Alterations in this conformation, such as those caused by the sulfoxidation of the phenothiazine ring, can lead to a loss of biological activity, underscoring the importance of the molecule's specific three-dimensional architecture. nih.gov
Computational modeling and molecular docking simulations are powerful tools used to investigate and predict how ligands like this compound interact with their receptor targets at a molecular level. These in silico methods are frequently employed in SAR studies to understand the binding modes and affinities of phenothiazine derivatives with various receptors, primarily dopamine receptors but also others like acetylcholinesterase. nih.gov
The process typically involves:
Homology Modeling: Creating a three-dimensional model of the target receptor (e.g., a dopamine receptor) if an experimental structure is not available.
Ligand Preparation: Generating a 3D model of the ligand (e.g., oxomemazine) and optimizing its geometry.
Molecular Docking: Placing the ligand into the binding site of the receptor computationally to predict the most stable binding pose. samipubco.com This is often accomplished using software modules like Glide. nih.gov
Binding Energy Calculation: Estimating the binding free energy of the ligand-receptor complex, often using methods like the Prime Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) module. nih.gov A lower binding energy generally indicates a more stable and favorable interaction.
These simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.gov For phenothiazines, docking studies have helped to confirm that the protonated amino group of the side chain can form hydrogen bonds with an electron pair from an atom in the C-2 substituent, creating a dopamine-like arrangement that is key to its antagonistic activity. slideshare.netslideshare.net By comparing the docking scores and predicted interactions of different derivatives, researchers can rationalize their observed biological activities and guide the design of new, more potent compounds. samipubco.comresearchgate.net
| RMSD (Root-Mean-Square Deviation) | A measure of the average distance between the atoms of the docked ligand and a reference conformation. | Indicates the stability of the ligand's pose during molecular dynamics simulations. |
Oxomemazine possesses a chiral center at the C-2 position of the propan-1-amine side chain, meaning it can exist as a pair of enantiomers: (R)-oxomemazine and (S)-oxomemazine. tandfonline.comnih.gov In pharmacology, it is well-established that enantiomers of a chiral drug can exhibit significant differences in their biological activity, pharmacokinetics, and metabolism due to the stereospecific nature of biological systems like receptors and enzymes.
A specific bioanalytical study was conducted to separate the enantiomers of oxomemazine using ultra-fast liquid chromatography and to investigate their stereoselective pharmacokinetics in rabbit plasma. tandfonline.comnih.gov The study successfully separated the two enantiomers, with distinct retention times observed for each.
The subsequent pharmacokinetic analysis in rabbits revealed that the stereospecific distribution of the oxomemazine enantiomers does not change significantly. tandfonline.comnih.gov This suggests that, at least in this animal model, the absorption, distribution, metabolism, and excretion of (R)-oxomemazine and (S)-oxomemazine are largely similar. The research concluded that based on this pharmacokinetic disposition, the drug could be used in its racemic form without needing to separate the individual enantiomers. tandfonline.com While this study focused on pharmacokinetics, the selectivity of individual enantiomers at specific receptors, such as muscarinic receptors where oxomemazine shows activity, remains an area for further investigation. nih.gov
Table 3: Chromatographic and Pharmacokinetic Data for Oxomemazine Enantiomers
| Parameter | (R)-Oxomemazine | (S)-Oxomemazine |
|---|---|---|
| Retention Time (min) | 9.511 tandfonline.comnih.gov | 10.712 tandfonline.comnih.gov |
| Within-Run Precision (% RSD) | 0.018–0.102 tandfonline.comnih.gov | 0.028–0.675 tandfonline.comnih.gov |
| Between-Run Precision (% RSD) | 0.018–0.102 tandfonline.comnih.gov | 0.028–0.675 tandfonline.comnih.gov |
| Accuracy (%) | 95.971–99.720 tandfonline.comnih.gov | 97.199–103.921 tandfonline.comnih.gov |
| Pharmacokinetic Disposition | No significant difference observed between enantiomers in rabbit plasma. tandfonline.comnih.gov | No significant difference observed between enantiomers in rabbit plasma. tandfonline.comnih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| (R)-Oxomemazine |
| (S)-Oxomemazine |
| Chlorpromazine |
| Dopamine |
| Oxomemazine |
| This compound |
| Pirenzepine |
| Trifluoperazine |
Clinical Efficacy and Comparative Effectiveness Research of Oxomemazine Hydrochloride
Methodologies in Clinical Efficacy Assessment
The evaluation of the clinical efficacy of oxomemazine (B1678065) hydrochloride, particularly as an antitussive, has been approached through various research methodologies. However, the quality and quantity of the available evidence present significant limitations.
The gold standard for assessing therapeutic efficacy, the randomized controlled trial (RCT), has been notably scarce in the study of oxomemazine. A 2024 systematic review identified no RCTs concerning oxomemazine for cough that were at a low risk of bias. nih.govresearchgate.net This fundamental lack of high-quality trials is a major gap in understanding the compound's clinical utility. nih.gov
One notable study by Pujet et al. (2002) employed a multicenter, randomized, single-blind design. nih.gov This trial was not placebo-controlled but instead used an active comparator. The study's objective was to compare the efficacy of an oxomemazine and guaifenesin (B1672422) combination syrup with a centrally acting antitussive, clobutinol (B83508), in 130 adult patients with acute dry cough of infectious origin over a five-day period. nih.gov The primary outcome was the evolution of cough intensity. nih.gov The results indicated a greater reduction in cough intensity for the oxomemazine-guaifenesin group. nih.gov However, the single-blind design is a significant methodological limitation, and there have been no published placebo-controlled, double-blind studies to support the use of oxomemazine for cough. researchgate.netnih.gov
Another registered clinical trial (NCT01257243) was designed as a multicentric, randomized, open-label trial to evaluate the superiority of a fixed-dose combination of oxomemazine, guaifenesin, and potassium iodate (B108269) against guaifenesin monotherapy for acute cough. clinicaltrials.gov The study is listed as completed, but results have not been publicly posted. clinicaltrials.gov
A systematic literature review with a meta-analysis protocol was conducted in 2024 by Bacon et al. to evaluate the clinical efficacy of oxomemazine for cough. nih.gov The review was conducted according to the Rebuild the Evidence Base (REB) protocol and was preregistered on PROSPERO. nih.govresearchgate.net The researchers searched major databases, including Medline, Cochrane Central Register of Controlled Trials, and Embase, for RCTs that compared oxomemazine against a placebo or an active comparator for cough treatment. nih.gov
The pre-specified protocol dictated that a meta-analysis would not be performed if the included RCTs were not at a low risk of bias, as assessed by the Cochrane Collaboration's RoB2 tool. nih.govresearchgate.net Ultimately, the systematic review concluded that no existing RCTs met the criteria for a low risk of bias. nih.gov Consequently, no meta-analysis was conducted. nih.govresearchgate.net This outcome highlights a critical lack of robust evidence regarding the efficacy of oxomemazine in treating cough and underscores the need for well-designed clinical trials. nih.gov
The assessment of cough in clinical trials involving compounds like oxomemazine relies on both subjective and objective measurement techniques.
Subjective Measurement: A widely used subjective tool is the Visual Analog Scale (VAS). The VAS for cough severity is a 100-mm linear scale where patients rate their cough from "no cough" (0 mm) to "worst cough" (100 mm). This method was the primary criterion for assessing cough intensity in the Pujet et al. study on oxomemazine. nih.gov The VAS is valued for its simplicity and has been validated as a responsive measure in chronic cough studies, with a reduction of ≥ 30 mm considered a clinically meaningful change.
Objective Measurement: Objective techniques aim to quantify cough frequency without patient reporting. Acoustic cough monitors are the primary tools for this purpose. nih.gov These devices use a microphone and a recording unit to capture cough sounds over extended periods, typically 24 hours. nih.gov Advanced software can then automatically count the number of coughs. nih.gov While these objective measures are considered a gold standard by some regulatory authorities, they were not employed in the key clinical trial identified for oxomemazine. nih.govnih.gov
Efficacy in Specific Therapeutic Indications
Oxomemazine is a first-generation phenothiazine (B1677639) antihistamine with additional antitussive and anticholinergic properties. nih.govpatsnap.com Its clinical applications are primarily related to these effects.
As a potent H1-antihistamine, oxomemazine is indicated for attenuating inflammatory processes in allergic conditions. nih.govpatsnap.com By blocking histamine (B1213489) H1 receptors, it helps mitigate symptoms such as sneezing, runny nose, and itchy eyes associated with allergic rhinitis and conjunctivitis, as well as the wheals and itching of urticaria. nih.govpatsnap.comdrugbank.com While its mechanism of action supports its use in these conditions, specific, robust clinical trials detailing the comparative efficacy of oxomemazine hydrochloride for allergic rhinitis, allergic conjunctivitis, and urticaria are not prominent in recent literature, which has focused more on second-generation antihistamines and biologics for these indications. researchgate.netmdpi.comnih.gov
The efficacy of oxomemazine in treating cough is a subject of significant debate due to the limited evidence base. nih.gov It is primarily used for symptomatic treatment of dry, non-productive coughs. nih.gov
The previously mentioned study by Pujet et al. investigated an oxomemazine-guaifenesin combination in 130 adults with acute dry cough from an infectious origin. nih.gov The study reported a statistically significant reduction in cough intensity as measured by a VAS, favoring the oxomemazine combination over the active comparator, clobutinol. nih.gov The frequency of cough disappearance by the end of the 5-day study was also significantly higher in the oxomemazine group (46%) compared to the clobutinol group (29%). nih.gov
Table 1: Efficacy Outcomes from Pujet et al. (2002) Study Comparison of Oxomemazine/Guaifenesin (T) vs. Clobutinol (S) for Acute Cough
| Outcome Measure | Oxomemazine/Guaifenesin (T) | Clobutinol (S) | P-Value |
|---|---|---|---|
| Mean Reduction in Cough Intensity (VAS) | -5.2 +/- 2.3 | -4.3 +/- 2.3 | Not specified directly, but treatments were "not equivalent" |
| Cough Disappearance by Day 5 | 46% | 29% | p = 0.05 |
| Statistically Significant Reduction in Cough Intensity | Days 2, 4, and 5 | - | p < 0.05 |
Management of Nocturnal Cough and Associated Sleep Disturbances
This compound's utility in managing nocturnal cough is often linked to its sedative properties, a characteristic of first-generation antihistamines. patsnap.com Research suggests that by alleviating coughing episodes during the night, it can consequently improve sleep quality.
A prospective, randomized, single-blind study involving 130 adults with acute dry cough of infectious origin provided specific insights. nih.gov In this trial, a syrup combining oxomemazine with guaifenesin was compared to the non-opioid antitussive, clobutinol. The results indicated that the oxomemazine-containing therapy was significantly better at improving sleep-related parameters from the fourth day of treatment. nih.gov Specifically, it demonstrated superior effects on sleep induction and reducing the frequency of nocturnal awakenings caused by coughing. nih.govresearchgate.net
Table 1: Impact on Sleep Disturbances (Oxomemazine Combination vs. Clobutinol)
| Parameter | Therapeutic Agent | Key Finding | Statistical Significance |
|---|---|---|---|
| Sleep Induction | Oxomemazine/Guaifenesin | Significantly better than comparator | p = 0.02 (from Day 4) |
| Frequency of Nocturnal Wakening | Oxomemazine/Guaifenesin | Significantly better than comparator | p = 0.02 (from Day 4) |
| Sleep Induction | Clobutinol | Less effective than combination therapy | - |
| Frequency of Nocturnal Wakening | Clobutinol | Less effective than combination therapy | - |
Comparative Efficacy Analysis with Other Therapeutic Agents
The therapeutic standing of this compound is best understood when compared against other classes of drugs used for similar indications.
Versus First-Generation Antihistamines (e.g., Diphenhydramine (B27), Chlorpheniramine)
Oxomemazine is a phenothiazine derivative classified as a first-generation antihistamine. patsnap.comdrugbank.com Like other drugs in this class, such as diphenhydramine and chlorpheniramine (B86927), it readily crosses the blood-brain barrier. This action leads to central nervous system effects, most notably sedation and anticholinergic effects (e.g., dry mouth). ucalgary.caaaaai.org
While direct head-to-head clinical trials comparing the antitussive efficacy of oxomemazine with diphenhydramine or chlorpheniramine are scarce, their shared mechanism of action provides a basis for comparison. The sedative properties of these agents are considered beneficial for managing nocturnal cough. aaaai.org However, the effectiveness of first-generation antihistamines in treating cough associated with the common cold is thought to stem from their central and anticholinergic actions, rather than just histamine blockade. nih.govnih.gov
Versus Second-Generation Antihistamines (e.g., Cetirizine (B192768), Loratadine)
Second-generation antihistamines, including cetirizine and loratadine, were developed to be more selective for peripheral H1 receptors and to not cross the blood-brain barrier significantly. ucalgary.canih.gov This results in a greatly reduced incidence of sedation and other central nervous system side effects. singlecare.com
This key difference in mechanism means that second-generation antihistamines are generally considered ineffective for treating cough, particularly cough associated with the common cold or upper airway cough syndrome (UACS). nih.govnih.gov While they are the preferred treatment for allergic rhinitis and urticaria, their lack of central sedative and anticholinergic effects renders them less useful for nocturnal cough suppression compared to first-generation agents like oxomemazine. aaaai.orgnih.gov
Versus Opioid and Non-Opioid Antitussives (e.g., Clobutinol, Dextromethorphan, Butamirate)
Comparative research provides a direct assessment of oxomemazine's efficacy against centrally acting antitussives.
In a study comparing an oxomemazine/guaifenesin combination syrup to clobutinol (a non-opioid antitussive), the oxomemazine therapy demonstrated a statistically significant greater reduction in cough intensity. nih.govresearchgate.net By the end of the five-day study, 46% of patients in the oxomemazine group experienced complete cough disappearance, compared to 29% in the clobutinol group. nih.gov
Table 2: Comparative Efficacy in Cough Reduction (Oxomemazine Combination vs. Clobutinol)
| Efficacy Endpoint | Oxomemazine/Guaifenesin | Clobutinol | Statistical Significance |
|---|---|---|---|
| Reduction in Cough Intensity (VAS) | -5.2 ± 2.3 | -4.3 ± 2.3 | p < 0.05 (on days 2, 4, 5) |
| Frequency of Cough Disappearance | 46% | 29% | p = 0.05 |
There is a lack of direct comparative trials between oxomemazine and opioid antitussives like dextromethorphan. Opioid antitussives act primarily on opioid receptors (μ and κ) in the central nervous system to suppress the cough reflex. nih.gov While effective, they are associated with their own distinct side effect profiles. nih.gov
Efficacy of Combination Therapies Containing this compound
This compound is frequently formulated in combination with other active ingredients to provide a multi-faceted approach to symptom relief.
The previously cited study demonstrated the efficacy of an oxomemazine and guaifenesin combination. nih.govresearchgate.net This formulation was shown to be more effective than clobutinol monotherapy in reducing the intensity and duration of acute dry cough. nih.gov The inclusion of guaifenesin, an expectorant, is intended to help loosen phlegm, although the primary antitussive and sleep-aiding effects in this study were attributed to oxomemazine.
Further research interest in such combinations is evidenced by a clinical trial designed to evaluate the efficacy of a triple-combination therapy of oxomemazine, guaifenesin, and potassium iodate against guaifenesin monotherapy for acute cough. clinicaltrials.gov These formulations aim to leverage the sedative and antitussive properties of oxomemazine while addressing other aspects of respiratory symptoms with additional agents.
Table of Mentioned Compounds
| Compound Name |
|---|
| Butamirate |
| Cetirizine |
| Chlorpheniramine |
| Clobutinol |
| Dextromethorphan |
| Diphenhydramine |
| Guaifenesin |
| Loratadine |
| This compound |
Pharmacokinetic and Metabolic Research of Oxomemazine Hydrochloride
Absorption and Distribution Dynamics (Research Gaps)
Detailed clinical pharmacokinetic data on oxomemazine (B1678065) hydrochloride, including its absorption and distribution, is notably limited in publicly available literature. medtigo.com The process of drug absorption involves the movement of the drug from its site of administration into the bloodstream, a critical step for its therapeutic effect. nih.gov Following absorption, drug distribution determines the extent and sites of its action within the body. nih.gov For oxomemazine, specific parameters such as bioavailability, the volume of distribution, and plasma protein binding have not been extensively documented. This lack of comprehensive data represents a significant research gap, limiting a full understanding of its concentration-time profile in the body.
Biotransformation Pathways and Metabolite Identification
Biotransformation, or metabolism, is a crucial process that converts drug molecules into more water-soluble compounds, facilitating their excretion. nih.gov This process typically occurs in two phases: Phase I (modification) and Phase II (conjugation).
Oxomemazine, as an H1-antihistamine, is known to be involved in the H1-antihistamine action pathway. drugbank.comnih.gov This implies that its primary pharmacological effect is mediated through the blockade of H1 receptors. The metabolic pathways of many phenothiazine (B1677639) derivatives involve modifications of the side chain and the phenothiazine ring system.
A key feature of the phenothiazine structure is the presence of a sulfur atom, which is susceptible to oxidation. This metabolic process can lead to the formation of sulfoxides and, with further oxidation, sulfones. researchgate.netorganic-chemistry.org The chemical name for oxomemazine, 10-(3-(dimethylamino)-2-methylpropyl)-10H-phenothiazine 5,5-dioxide, indicates that the sulfur atom in the phenothiazine ring is in a sulfone state. nih.gov This suggests that the oxidation of the sulfur atom is a critical step in its metabolic pathway or is inherent to the parent compound's structure. The conversion of sulfides to sulfoxides and then to sulfones is a common enzymatic reaction, often catalyzed by cytochrome P450 enzymes. nih.gov
Reductive biotransformation reactions, catalyzed by various enzymes including those in the liver's cytochrome P450 system, are another potential metabolic pathway for drugs. researchgate.net These reactions can involve the reduction of nitro, azo, or N-oxide groups. However, specific research detailing the reductive biotransformation of oxomemazine hydrochloride is currently lacking. The absence of functional groups that are readily susceptible to reduction in the oxomemazine structure may suggest that this is not a primary metabolic route, though this remains an area for further investigation.
Phase II metabolism typically involves conjugation reactions, where a drug or its Phase I metabolite is coupled with an endogenous molecule, such as glucuronic acid, sulfate, or an amino acid, to increase its water solubility and facilitate excretion. nih.gov There is a significant research gap regarding the specific conjugation reactions that this compound or its metabolites may undergo. Identifying the specific glucuronide or sulfate conjugates would provide a more complete picture of its metabolic fate.
Excretion Routes and Clearance Mechanisms (Research Gaps)
The final stage of a drug's pharmacokinetic profile is its elimination from the body, which can occur through various routes, primarily via the kidneys in urine or through the liver in bile. nih.gov Similar to its absorption and distribution, detailed information on the excretion routes and clearance mechanisms of this compound is scarce. medtigo.com The extent to which the parent drug and its metabolites are eliminated through renal or hepatic pathways has not been well-characterized. Understanding the clearance rate and the primary routes of excretion is essential for a comprehensive pharmacokinetic assessment, and the lack of this data constitutes a notable research gap.
Interactive Data Table: Summary of this compound Pharmacokinetics
| Pharmacokinetic Parameter | Finding | Research Status |
| Absorption | Limited data available | Research Gap |
| Distribution | Limited data available | Research Gap |
| Metabolism | - Involved in H1-Antihistamine Action Pathway- Likely undergoes sulfur oxidation to form a sulfone | Partially Characterized |
| Biotransformation | - Reductive pathways not documented- Conjugation reactions not identified | Research Gap |
| Excretion | Limited data available on routes and clearance | Research Gap |
Thermal Stability and Decomposition Kinetics of this compound
The thermal stability and the kinetics of decomposition are critical parameters in the physicochemical characterization of a pharmaceutical compound, providing essential information for determining shelf life and appropriate storage conditions researchgate.net. Research into the thermal behavior of this compound has been conducted using non-isothermal thermogravimetric analysis to elucidate its decomposition pathway and kinetic parameters in an inert nitrogen atmosphere researchgate.netorientjchem.org.
Thermogravimetric Analysis (TG, DTA, DTG) and Degradation Steps
The thermal decomposition of this compound was investigated using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential thermogravimetry (DTG) orientjchem.org. The analysis revealed that the decomposition process occurs in three distinct and well-separated stages under a dynamic nitrogen atmosphere researchgate.netorientjchem.org.
The DTA curve showed a significant endothermic event at 248°C, which corresponds to the melting point of oxomemazine and occurs without any loss of sample mass orientjchem.org. In contrast, exothermic events were observed at 234°C, 330°C, and 480°C, corresponding to the three stages of decomposition orientjchem.org. It was also noted that increasing the heating rate from 5°C/min to 20°C/min shifted the thermal events (both melting and decomposition) to higher temperatures researchgate.netorientjchem.org.
The three main degradation steps identified by TG/DTG analysis are as follows:
Step 1: Occurs in the temperature range of 190-290°C, with a mass loss of 36.54%, attributed to the liberation of a -C₆H₁₃NCl fragment orientjchem.org.
Step 2: Takes place between 290°C and 355°C, representing a mass loss of 46.34%, which corresponds to the loss of a -C₁₂H₁₃NCl moiety orientjchem.org.
Step 3: The final stage involves the loss of 17.31% of mass, associated with the release of sulfur dioxide (-SO₂), leading to the complete decomposition of the compound orientjchem.org.
The following table summarizes the thermoanalytical data obtained at various heating rates.
| Heating Rate (°C/min) | DTG Peak Temperatures (°C) | DTA Endothermic Peak (°C) | DTA Exothermic Peaks (°C) |
|---|---|---|---|
| 5 | 262, 335, 486 | 248 | 234, 330, 480 |
| 10 | 282, 346, 525 | 252 | 280, 341, 520 |
| 15 | 288, 356, 535 | 258 | 280, 350, 530 |
| 20 | 297, 364, 543 | 260 | 292, 358, 538 |
Isoconversional Protocols for Determining Activation Energies (Flynn-Wall-Ozawa, Coats-Redfern Methods)
To determine the kinetic parameters of the decomposition process, isoconversional methods are employed, which analyze the reaction kinetics without assuming a specific reaction model researchgate.netnih.gov. For this compound, the kinetic analysis was performed on the first decomposition stage, which accounts for a mass loss of 36.54% orientjchem.org. Methods such as the Flynn-Wall-Ozawa (FWO) and Coats-Redfern (CR) protocols were used to calculate the kinetic parameters from the non-isothermal TG data researchgate.netorientjchem.orgju.edu.sa.
The Flynn-Wall-Ozawa method involves plotting the logarithm of the heating rate (lnβ) against the reciprocal of the absolute temperature (1/T) for a constant conversion level (α). The activation energy (Ea) is then determined from the slope of the resulting lines orientjchem.orgresearchgate.net. The Coats-Redfern method calculates kinetic parameters by plotting ln(f(α)/T²) versus 1/T researchgate.netorientjchem.org.
These analyses yielded activation energy (E) values in a narrow range of 128.78–133.85 kJ/mol, indicating good agreement and validity of the applied methods orientjchem.org. Other thermodynamic parameters, including the activation entropy (ΔS), activation enthalpy (ΔH), and Gibbs free energy (ΔG*), were also determined from the thermograms orientjchem.orgresearchgate.net. The positive values for enthalpy and Gibbs free energy suggest that the decomposition is a heat-induced process, while a negative entropy value points towards a highly ordered activated complex in the transition state orientjchem.org.
The kinetic parameters for the first decomposition step of this compound, as determined by various integral methods, are presented in the table below.
| Parameters | Arrhenius | Coats-Redfern (CR) | Horowitz-Metzger (HM) | Flynn-Wall-Ozawa (F-W-O) |
|---|---|---|---|---|
| E / kJ mol⁻¹ | 128.78 | 133.85 | 133.91 | 132.00 |
| A / s⁻¹ | 9.8 x 10¹⁰ | 8.1 x 10¹¹ | 9.6 x 10¹¹ | - |
| r | 0.9989 | 0.9998 | 0.9991 | 0.9987 |
| ΔS* / kJ mol⁻¹ K⁻¹ | -20.96 | -20.01 | -19.91 | -21.02 |
| ΔH* / kJ mol⁻¹ | 129.43 | 130.11 | 130.01 | 129.54 |
| ΔG* / kJ mol⁻¹ | 139.87 | 140.12 | 140.01 | 140.11 |
Solid-State Identification and Pyrolysis Reaction Mechanisms
The study of thermal decomposition is fundamental to the solid-state identification of pharmaceutical compounds orientjchem.org. The parameters of the Arrhenius equation and the mechanism of the pyrolysis reaction are key objectives in solid-state kinetic studies researchgate.netorientjchem.org. For this compound, the pyrolysis reaction mechanism was elucidated through the analysis of its three-stage decomposition orientjchem.org.
The proposed mechanism is as follows:
The first step of decomposition involves the loss of the side chain, specifically a -C₆H₁₃NCl fragment, occurring between 190-290°C orientjchem.org.
The second stage involves further fragmentation of the phenothiazine ring structure, with a loss of a -C₁₂H₁₃NCl moiety in the 290-355°C temperature range orientjchem.org.
The final step is the decomposition of the remaining structure, characterized by the loss of -SO₂ orientjchem.org.
This detailed understanding of the thermal degradation pathway is crucial for quality control and ensuring the stability of this compound during storage and use orientjchem.orgju.edu.sa.
Adverse Effect Profiles and Safety Mechanisms of Oxomemazine Hydrochloride
Central Nervous System-Related Adverse Effects
The interaction of oxomemazine (B1678065) hydrochloride with the central nervous system (CNS) gives rise to several adverse effects, stemming primarily from its antihistaminic and anticholinergic activities. patsnap.com
The most common side effects of oxomemazine hydrochloride are sedation and drowsiness. patsnap.com The mechanistic basis for these effects lies in its function as a first-generation H1-antihistamine. nih.gov Unlike second-generation antihistamines, oxomemazine readily crosses the blood-brain barrier and blocks central histamine (B1213489) H1 receptors. nih.gov Histamine in the CNS acts as a neurotransmitter that promotes wakefulness. By antagonizing these receptors, oxomemazine suppresses this wakefulness-promoting signal, leading to sedation. patsnap.com
This CNS depression can be potentiated by concomitant use of other depressants like alcohol, hypnotics, or anxiolytic sedatives. patsnap.com Furthermore, the sedative properties may contribute to cognitive impairment. nih.gov The drug's mild anticholinergic effects, resulting from the inhibition of the neurotransmitter acetylcholine (B1216132), can also impair cognitive domains such as memory and learning. patsnap.comnih.gov This dual antihistaminic and anticholinergic action creates a heightened risk for cognitive deficits. nih.gov
Table 1: Mechanistic Basis of CNS-Related Adverse Effects
| Adverse Effect | Primary Mechanism | Neurotransmitter(s) Involved | Consequence |
|---|---|---|---|
| Sedation/Drowsiness | Antagonism of central H1 receptors | Histamine | Suppression of wakefulness signals in the brain |
| Cognitive Impairment | Antagonism of central H1 receptors; Anticholinergic action | Histamine, Acetylcholine | Impaired learning, memory, and attention |
While specific studies detailing oxomemazine's direct impact on sleep architecture are limited, the effects of first-generation antihistamines on sleep are well-documented. Their sedative properties generally lead to a reduction in sleep latency, the time it takes to fall asleep.
This compound has been associated with several neurological side effects. mims.com As a phenothiazine (B1677639) derivative, it carries a risk of inducing extrapyramidal symptoms, most notably orofacial dyskinesia. mims.comnih.gov Orofacial dyskinesia involves involuntary, repetitive movements of the mouth and face. nih.gov This condition is often linked to long-term treatment with drugs from the phenothiazine class, which are known to affect dopamine (B1211576) receptors in the brain. nih.gov
Other reported neurological manifestations include headache and vertigo (dizziness). mims.compatsnap.com These effects are generally considered transient and may be related to the drug's impact on the central nervous system. patsnap.com Muscular hypotonia, a state of low muscle tone, has also been listed as a potential adverse reaction. mims.com
The sedative and cognitive effects of this compound have significant implications for daily functioning. The drowsiness and impaired coordination caused by the medication can severely compromise the ability to perform tasks that require mental alertness and motor precision. patsnap.compatsnap.com This poses a considerable risk for activities such as driving or operating heavy machinery. mims.com
The cognitive impairment, affecting learning and memory, can reduce work efficiency and interfere with academic performance. nih.gov The combination of sedation and reduced cognitive function increases the risk of accidents in various settings, from the workplace to the home. Caution is particularly necessary for individuals whose occupations demand high levels of concentration and alertness. patsnap.com
Anticholinergic Adverse Effects
In addition to its primary antihistaminic action, oxomemazine exhibits anticholinergic properties by inhibiting the action of acetylcholine. patsnap.com This leads to a characteristic set of side effects.
Xerostomia, or dry mouth, is a frequently reported side effect of oxomemazine. patsnap.com The pathophysiology of this effect is directly linked to the drug's anticholinergic properties. iosrjournals.org Saliva production is regulated by the parasympathetic nervous system, with acetylcholine acting as the key neurotransmitter that stimulates salivary glands. researchgate.net
Oxomemazine blocks the muscarinic receptors (specifically the M3 subtype) on salivary gland cells, preventing acetylcholine from binding and initiating the signaling cascade for saliva secretion. researchgate.net This interruption of neural stimulation leads to hyposalivation (a reduction in saliva secretion), which is experienced as the subjective sensation of a dry mouth. researchgate.netnih.gov This effect can lead to difficulties in speaking, chewing, and swallowing and may increase the risk for dental caries and other oral health issues if persistent. patsnap.comnih.gov
Table 2: Pathophysiology of Xerostomia
| Mechanism | Receptor Targeted | Neurotransmitter Blocked | Gland Affected | Clinical Outcome |
|---|---|---|---|---|
| Anticholinergic Action | Muscarinic Receptors (e.g., M3) | Acetylcholine | Salivary Glands | Reduced saliva secretion (Hyposalivation) |
| Subjective Sensation | Dryness of oral mucosa | - | - | Xerostomia (Dry Mouth) |
Ocular Manifestations: Blurred Vision
Blurred vision is a recognized ocular side effect associated with this compound, primarily attributable to its anticholinergic properties. The mechanism underlying this adverse effect involves the blockade of muscarinic receptors in the eye.
Mechanism of Action:
Anticholinergic drugs, including oxomemazine, interfere with the action of acetylcholine, a neurotransmitter responsible for parasympathetic nerve impulses. In the eye, acetylcholine plays a vital role in the contraction of the ciliary muscle, which is essential for accommodation—the process of changing the lens shape to focus on near objects nps.org.aurichmondeye.comumich.edu. By blocking the cholinergic receptors in the ciliary muscle, oxomemazine induces its relaxation, leading to a condition known as cycloplegia nps.org.auumich.edu. This paralysis of the ciliary muscle results in a decreased ability to focus, causing blurred vision, particularly for near objects richmondeye.comumich.edu. This effect is sometimes referred to as "iatrogenic presbyopia" umich.edu.
Additionally, the anticholinergic action of oxomemazine can lead to mydriasis, or pupillary dilation, which can further contribute to visual disturbances nih.gov. In susceptible individuals, particularly those with narrow anterior chamber angles, this dilation can increase the risk of angle-closure glaucoma nps.org.aurichmondeye.com.
| Ocular Adverse Effect | Mechanism | Consequence |
| Blurred Vision | Blockade of muscarinic receptors in the ciliary muscle, leading to paralysis of accommodation (cycloplegia). nps.org.auumich.edu | Difficulty focusing on near objects. |
| Mydriasis (Pupil Dilation) | Inhibition of the iris sphincter muscle. | Increased light sensitivity and potential for acute angle-closure glaucoma in predisposed individuals. nps.org.aurichmondeye.comnih.gov |
Urinary Retention and Gastrointestinal Motility Alterations (Constipation)
The anticholinergic effects of this compound also extend to the urinary and gastrointestinal systems, leading to urinary retention and constipation.
Mechanism of Action:
The process of urination, or micturition, is regulated by the parasympathetic nervous system, with acetylcholine being the primary neurotransmitter that stimulates the detrusor muscle of the bladder to contract and expel urine medscape.comnih.gov. Oxomemazine, by acting as an antagonist at muscarinic receptors in the bladder, inhibits the contraction of the detrusor muscle medscape.comnih.gov. This leads to incomplete bladder emptying and can result in urinary retention nih.govnih.govmypcnow.org. Elderly patients, particularly those with pre-existing conditions like benign prostatic hyperplasia, are at a higher risk for this adverse effect nih.govmypcnow.org.
Similarly, in the gastrointestinal tract, acetylcholine promotes smooth muscle contraction, which is essential for peristalsis—the wave-like muscle contractions that move food through the digestive tract healthline.comrxlist.com. The anticholinergic properties of oxomemazine reduce gut motility by blocking these cholinergic signals nih.govhealthline.com. This slowing of intestinal transit can lead to increased water absorption from the stool, resulting in constipation nih.govmayoclinic.org.
| System | Adverse Effect | Mechanism |
| Urinary | Urinary Retention | Inhibition of acetylcholine-mediated contraction of the bladder's detrusor muscle. medscape.comnih.gov |
| Gastrointestinal | Constipation | Reduction of smooth muscle contraction and peristalsis in the gut due to blockade of muscarinic receptors. nih.govhealthline.com |
Other Systemic Adverse Effects
Dermatological Reactions: Rash, Photosensitivity
Dermatological reactions are another category of adverse effects associated with this compound, with rash and photosensitivity being notable manifestations.
Rash:
Non-specific skin rashes can occur as a hypersensitivity reaction to oxomemazine. These reactions are immune-mediated and can vary in presentation.
Photosensitivity:
Drug-induced photosensitivity is a cutaneous reaction that occurs when a chemical agent, in this case, oxomemazine, is exposed to ultraviolet (UV) radiation nih.govmedscape.comdermnetnz.org. This can manifest as either a phototoxic or a photoallergic reaction nih.govdermnetnz.orgmdpi.comnih.gov.
Phototoxic reactions are more common and are dose-dependent. They occur when the drug absorbs UV light, typically in the UVA range, and releases this energy, causing direct damage to skin cells nih.govmedscape.comdermnetnz.orgnih.govfrontiersin.org. The clinical presentation often resembles an exaggerated sunburn, appearing within minutes to hours of sun exposure medscape.comdermnetnz.org. The mechanism involves the formation of reactive oxygen species that damage cell membranes and DNA medscape.comdermnetnz.org.
Photoallergic reactions are less common and are a cell-mediated immune response nih.govmedscape.comdermnetnz.org. In this case, UV radiation alters the drug's structure, causing it to bind to skin proteins and form a photoallergen nih.govdermnetnz.org. This triggers a delayed hypersensitivity reaction upon subsequent sun exposure, which can present as an eczematous rash and may spread to non-sun-exposed areas dermnetnz.org.
| Dermatological Reaction | Type | Mechanism |
| Rash | Hypersensitivity | Immune-mediated response to the drug. |
| Photosensitivity | Phototoxic | Drug absorbs UV radiation, leading to direct cellular damage through the formation of reactive oxygen species. nih.govmedscape.comdermnetnz.orgnih.govfrontiersin.org |
| Photoallergic | UV radiation alters the drug, which then acts as a hapten, triggering a cell-mediated immune response. nih.govdermnetnz.org |
Endocrine System Impact (e.g., Gynaecomastia)
This compound can impact the endocrine system, with gynaecomastia being a reported adverse effect. Gynaecomastia is the benign proliferation of glandular tissue in the male breast.
Mechanism of Action:
Drug-induced gynaecomastia is often the result of a disruption in the balance between estrogen and androgen activity dovepress.commedsafe.govt.nz. While the precise mechanism for oxomemazine is not extensively detailed in all literature, drugs can induce gynaecomastia through several pathways, including increased estrogen levels, decreased testosterone levels, anti-androgenic effects, or increased prolactin levels medsafe.govt.nzbohrium.comjohnshopkins.edu. For some antipsychotic drugs, which share a similar chemical class with oxomemazine, gynecomastia is primarily thought to be a symptom of hyperprolactinemia, a condition caused by the blockade of pituitary dopamine D2 receptors dovepress.com.
Age-Related Safety Concerns and Risk Stratification
Pediatric Population: Special Considerations and Associated Risks (e.g., Sudden Infant Death Syndrome)
The use of oxomemazine and other phenothiazines in the pediatric population, particularly in infants, is associated with significant safety concerns. There is substantial evidence of adverse events related to the use of oxomemazine in children nih.gov.
Sudden Infant Death Syndrome (SIDS):
A critical concern with the use of phenothiazine-containing medications in infants is the potential increased risk of Sudden Infant Death Syndrome (SIDS) nih.govaap.orgnih.govaap.org. SIDS is the unexplained death of a seemingly healthy baby, usually during sleep mayoclinic.org.
Mechanism of Risk:
Phenothiazines, including oxomemazine, are central nervous system (CNS) depressants nih.govaap.orgaap.org. It is postulated that this CNS depressant effect may contribute to the occurrence of SIDS nih.govaap.orgaap.org. Studies have shown a significantly higher frequency of phenothiazine use in SIDS victims and "near miss" infants compared to control groups nih.govaap.orgaap.org. The depressant effect on the CNS can potentially lead to respiratory depression or an impaired ability to arouse from sleep, which are thought to be contributing factors in SIDS mayoclinic.org. The risk is considered serious enough that cough and cold medications are generally not recommended for children under two years of age due to the risk of life-threatening side effects nih.govresearchgate.netnih.govcdc.gov.
| Age Group | Associated Risk | Potential Mechanism |
| Pediatric (especially infants) | Sudden Infant Death Syndrome (SIDS) | Central nervous system depression, potentially leading to respiratory depression or impaired arousal from sleep. nih.govaap.orgaap.org |
Geriatric Population: Susceptibility to Adverse Events and Polypharmacy Implications
The geriatric population exhibits heightened susceptibility to adverse events from this compound, primarily due to age-related physiological changes that alter drug metabolism and increase sensitivity to medication effects. Elderly individuals are particularly vulnerable to the sedative and anticholinergic properties of oxomemazine, a first-generation phenothiazine antihistamine. pillintrip.compatsnap.com This increased sensitivity can lead to a higher incidence of adverse effects, which can significantly impact patient safety and quality of life. pillintrip.com
Key adverse events observed in the geriatric population include drowsiness, confusion, dizziness, and an increased risk of falls. pillintrip.commoncoinsante.com The anticholinergic effects can manifest as dry mouth, blurred vision, constipation, and, critically, urinary retention, which is a particular concern for older men with pre-existing prostate conditions. pillintrip.com These side effects are often more pronounced in elderly patients. patsnap.com
Table 1: Documented Adverse Events of Oxomemazine in the Geriatric Population
| Adverse Event Category | Specific Manifestations | Potential Consequences |
| Central Nervous System (CNS) Effects | Drowsiness, somnolence, vertigo, confusion, decreased vigilance, memory and concentration difficulties. pillintrip.commoncoinsante.com | Increased risk of falls, accidents, cognitive impairment. pillintrip.comhopkinsmedicine.org |
| Anticholinergic Effects | Dry mouth, visual disturbances (blurred vision), constipation, urinary retention. pillintrip.commoncoinsante.com | Discomfort, exacerbation of glaucoma, bowel obstruction, urinary complications. pillintrip.com |
| Cardiovascular Effects | Palpitations, fall in blood pressure (orthostatic hypotension). pillintrip.commoncoinsante.com | Dizziness, syncope, increased risk of falls. nih.gov |
| Motor Effects | Lack of coordination, muscular hypotonia. medtigo.commims.com | Impaired mobility, increased risk of falls. |
The issue of heightened adverse event susceptibility is compounded by the prevalence of polypharmacy in the older adult population. Polypharmacy is generally defined as the simultaneous use of five or more medications. This practice is common in older adults due to the presence of multiple chronic conditions (multimorbidity). nih.gov The addition of oxomemazine to an existing multi-drug regimen significantly increases the risk of negative health outcomes. nih.govnih.gov
Polypharmacy implications in the context of oxomemazine use include:
Increased Risk of Drug-Drug Interactions: Oxomemazine can potentiate the effects of other central nervous system (CNS) depressants, such as alcohol, sedatives, hypnotics, opioid analgesics, and anxiolytics. pillintrip.compatsnap.com This additive effect can lead to profound sedation, respiratory depression, and impaired coordination, elevating the risk of accidents. patsnap.comhopkinsmedicine.org
Heightened Anticholinergic Burden: When combined with other medications possessing atropine-like effects (e.g., certain antidepressants, anti-Parkinsonian drugs), the risk of severe anticholinergic side effects like urinary retention, constipation, and confusion is magnified. pillintrip.com
Adverse Drug Events (ADEs): Polypharmacy is a major risk factor for ADEs, which can lead to increased hospitalizations, reduced functional capacity, and cognitive impairment. nih.govnih.govspringermedizin.de The sedative and anticholinergic properties of oxomemazine contribute directly to this risk.
Table 2: General Polypharmacy Risks in the Geriatric Population
| Risk Category | Description |
| Adverse Drug Events (ADEs) | Increased likelihood of experiencing negative reactions from medication use. nih.govnih.gov |
| Drug-Drug Interactions | One medication altering the effect of another, potentially leading to increased toxicity or reduced efficacy. nhs.wales |
| Cognitive Impairment | Worsening of cognitive function, confusion, or delirium. nih.gov |
| Increased Risk of Falls | A significant consequence of side effects like dizziness, sedation, and orthostatic hypotension. nih.gov |
| Medication Non-Adherence | Difficulty in managing complex medication schedules, leading to missed doses or incorrect administration. nih.gov |
| Higher Healthcare Costs | Increased need for outpatient visits and hospitalizations due to medication-related problems. nih.gov |
Given these risks, the use of oxomemazine in the geriatric population requires careful consideration and medical guidance, particularly for those with pre-existing conditions like severe heart disease or prostate problems. moncoinsante.com
Toxicology and Overdose Mechanisms (e.g., Cardiotoxicity, Respiratory Depression)
The toxicology of this compound is characteristic of its drug classes: phenothiazine antihistamines and first-generation H1-antihistamines. nih.govmhmedical.com An overdose is a medical emergency and can lead to severe, life-threatening complications. healthline.commedlineplus.gov Toxicity typically occurs when an individual ingests three to five times the recommended dosage. vumc.org The toxic effects are primarily extensions of its pharmacological actions, involving significant central nervous system depression and potent anticholinergic activity. youtube.comlitfl.com
In an overdose situation, the clinical presentation often reflects a severe anticholinergic toxidrome, which can include confusion, agitation, hallucinations, blurred vision, dry mouth, and urinary retention. vumc.org More severe complications can rapidly develop, affecting the cardiovascular and respiratory systems. healthline.comyoutube.com
Cardiotoxicity: The cardiotoxic mechanisms of oxomemazine in overdose are linked to its phenothiazine structure and first-generation antihistamine properties. These include:
Sodium and Potassium Channel Blockade: In large overdoses, sedating antihistamines can block cardiac sodium and potassium channels. litfl.comrch.org.au This action can lead to a widening of the QRS complex and prolongation of the QT interval on an electrocardiogram (ECG). mhmedical.comlitfl.com
Arrhythmias: QT prolongation increases the risk of life-threatening ventricular arrhythmias, including Torsades de Pointes. nih.govlitfl.com Phenothiazine overdose is known to have the potential for cardiac arrhythmias and hypotension. youtube.comresearchgate.net Tachycardia (a rapid heart rate) is also a common cardiovascular finding, often resulting from the drug's anticholinergic effects. vumc.orgyoutube.com
Respiratory Depression: Respiratory depression is a critical concern in oxomemazine overdose, stemming from its potent CNS depressant effects. nih.govyoutube.com
Mechanism: As a first-generation antihistamine, oxomemazine readily crosses the blood-brain barrier and acts on central H1 receptors, leading to significant sedation. nih.govlitfl.com In an overdose, this sedation can progress to coma. nih.govspringermedizin.de The depression of the central nervous system directly suppresses the respiratory drive in the brainstem, leading to shallow breathing or complete cessation of breathing (apnea). springermedizin.deyoutube.com
Contributing Factors: The risk of severe respiratory depression is significantly amplified when oxomemazine is ingested with other CNS depressants like alcohol, opioids, or benzodiazepines. pillintrip.commims.com
Table 3: Overdose Manifestations of Oxomemazine and Related Compounds
| System Affected | Signs and Symptoms | Toxicological Mechanism |
| Central Nervous System | Severe drowsiness, confusion, agitation, hallucinations, disorientation, seizures, coma. healthline.comyoutube.comclevelandclinic.org | Central H1 receptor antagonism, anticholinergic effects, potential lowering of seizure threshold. mhmedical.comlitfl.com |
| Cardiovascular | Tachycardia, hypotension, QRS widening, QT prolongation, ventricular arrhythmias (e.g., Torsades de Pointes). nih.govyoutube.comlitfl.com | Anticholinergic effects, alpha-adrenergic blockade, cardiac sodium and potassium channel blockade. mhmedical.comlitfl.com |
| Respiratory | Shallow breathing, respiratory depression, apnea. springermedizin.deyoutube.com | Central nervous system depression leading to suppression of the respiratory center. nih.gov |
| Anticholinergic | Dry mouth, blurred vision, dilated pupils, flushing, fever, urinary retention. vumc.orgyoutube.com | Competitive inhibition of muscarinic acetylcholine receptors. vumc.org |
Management of an oxomemazine overdose requires immediate medical attention and focuses on supportive care, including cardiac and respiratory monitoring. healthline.com Due to the high toxic-to-therapeutic ratio of phenothiazines, acute overdose is a serious condition that can result in death if not promptly treated. mhmedical.comhealthline.com
Drug Drug Interactions and Polypharmacy Considerations with Oxomemazine Hydrochloride
Pharmacodynamic Interactions Leading to Exaggerated Effects
Pharmacodynamic interactions involve the actions of drugs on the body. With oxomemazine (B1678065) hydrochloride, these interactions typically lead to an exaggeration of its intrinsic pharmacological effects when co-administered with other agents possessing similar properties.
As a first-generation H1 antihistamine, oxomemazine hydrochloride readily crosses the blood-brain barrier, leading to significant sedative effects. When used concurrently with other Central Nervous System (CNS) depressants, this sedative effect can be dangerously potentiated. This increased CNS depression can impair coordination and reduce vigilance, heightening the risks associated with activities that require mental alertness, such as driving or operating machinery.
Concomitant use of the following agents with this compound is known to increase CNS depression:
Alcohol : The sedative effect of H1 antihistamines like oxomemazine is significantly increased with alcohol intake. It is strongly recommended to avoid alcoholic beverages and medications containing alcohol during treatment.
Barbiturates : Co-administration can lead to additive CNS depression.
Opioid Analgesics : The combination can result in enhanced sedation and respiratory depression.
Anxiolytic Sedatives : This includes benzodiazepines and other tranquilizers, which, when taken with oxomemazine, can cause increased drowsiness and impaired psychomotor skills.
Other CNS Depressants : This category also includes sedative antidepressants, hypnotics, neuroleptics, and clonidine, all of which can contribute to increased central depression.
| Concomitant Agent Class | Specific Examples | Potential Pharmacodynamic Effect |
|---|---|---|
| Alcohol | Ethanol-containing beverages, Liquid medications with alcohol | Increased sedative effect, impaired vigilance and coordination. |
| Barbiturates | Phenobarbital | Potentiated CNS depression. |
| Opioid Analgesics | Morphine derivatives, Methadone | Additive sedation, increased risk of respiratory depression. |
| Anxiolytic Sedatives | Benzodiazepines (e.g., Diazepam, Oxazepam), Meprobamate | Enhanced drowsiness, impaired coordination. |
| Other Sedative Medications | Sedative antidepressants, Hypnotics, Neuroleptics (e.g., Phenothiazines), Clonidine | Increased overall central nervous system depression. |
This compound possesses anticholinergic (atropine-like) properties. The concurrent use of other drugs with similar anticholinergic activity can lead to an accumulation of these effects. This can result in an increased incidence and severity of side effects such as dry mouth, blurred vision, constipation, and urinary retention.
Medications that can cause additive anticholinergic effects include:
Tricyclic antidepressants
Antiparkinsonian anticholinergics
Atropinic antispasmodics
Disopyramide
Phenothiazine (B1677639) neuroleptics
Caution is advised when this compound is administered with antihypertensive drugs. As a phenothiazine, it can possess adrenolytic effects that may lead to hemodynamic changes, including a risk of orthostatic hypotension. When combined with medications intended to lower blood pressure, oxomemazine may enhance their hypotensive effects, potentially requiring dose adjustments and careful monitoring.
Pharmacokinetic Interactions Influencing this compound Disposition (Research Gaps)
There is a notable lack of comprehensive pharmacokinetic data for this compound. Information regarding its absorption, distribution, metabolism, and elimination is limited. While it is known that the metabolism of phenothiazines can be intense, leading to numerous metabolites, specific data for oxomemazine is scarce. Consequently, there are significant research gaps concerning pharmacokinetic drug-drug interactions. It is not currently possible to predict changes in the plasma concentration of oxomemazine when co-administered with other substances, nor can its influence on the pharmacokinetics of other drugs be reliably estimated.
Interference with Diagnostic Procedures (e.g., Skin Testing)
This compound, as a potent H1-receptor antagonist, can interfere with the results of certain diagnostic procedures, particularly allergy skin tests. By blocking the effects of histamine (B1213489), it can suppress the wheal and flare response that indicates a positive reaction to an allergen. This can lead to false-negative results, preventing an accurate diagnosis of allergies. It is a standard recommendation for patients to discontinue antihistamines, including oxomemazine, for a specific period (often several days) before undergoing skin testing to ensure the accuracy of the results.
Interactions with Adrenergic Agonists (e.g., Droxidopa, Ephedrine, Epinephrine)
This compound may interact with adrenergic agonists, potentially increasing their therapeutic effects. Adrenergic agonists work by stimulating adrenergic receptors, leading to physiological responses such as changes in blood pressure and heart rate. The interaction with oxomemazine could potentiate these effects.
| Adrenergic Agonist | Nature of Interaction |
|---|---|
| Droxidopa | The therapeutic efficacy of Droxidopa may be increased. |
| Ephedrine | The therapeutic effect of Ephedrine may be increased. |
| Epinephrine | The therapeutic effect of Epinephrine may be increased. |
Table of Mentioned Compounds
| Compound Name |
|---|
| Alcohol (Ethanol) |
| Atropine |
| Clonidine |
| Diazepam |
| Disopyramide |
| Droxidopa |
| Ephedrine |
| Epinephrine |
| Histamine |
| Meprobamate |
| Methadone |
| Morphine |
| Oxazepam |
| This compound |
| Phenobarbital |
Interactions with Other Therapeutic Classes (e.g., Mirdametinib, Azathioprine, Immunomodulators)nih.gov
The concomitant administration of this compound with other therapeutic classes, particularly those with immunomodulatory effects such as mirdametinib and azathioprine, requires careful consideration due to the potential for pharmacodynamic and pharmacokinetic interactions. Although direct clinical studies investigating these specific interactions are scarce, a review of the known pharmacological properties of oxomemazine and these agents allows for an informed assessment of potential risks and management strategies.
Interaction with Mirdametinib
Mirdametinib is an inhibitor of mitogen-activated protein kinase kinases 1 and 2 (MEK1/2) and is used in the treatment of neurofibromatosis type 1 (NF1)-associated plexiform neurofibromas. targetedonc.com There have been no formal clinical drug interaction studies conducted with mirdametinib. nih.gov In vitro studies have shown that mirdametinib does not significantly induce or inhibit major cytochrome P450 (CYP450) enzymes. nih.gov
The pharmacokinetic profile of oxomemazine is not well-documented, which makes it challenging to predict potential metabolic interactions with mirdametinib. patsnap.com However, given that mirdametinib does not appear to be a potent modulator of major drug-metabolizing enzymes, the likelihood of a significant pharmacokinetic interaction with oxomemazine is presumed to be low.
From a pharmacodynamic perspective, one database suggests that the risk or severity of immunosuppression can be increased when mirdametinib is combined with other immunomodulators like etrasimod. drugbank.com While oxomemazine is primarily an antihistamine, its parent class, the phenothiazines, has been shown to possess some immunomodulatory properties. nih.gov Therefore, a theoretical potential for additive effects on the immune system exists, although the clinical significance of this is unknown.
Table 1: Summary of Potential Interaction between this compound and Mirdametinib
| Interaction Type | Evidence Level | Potential Clinical Consequence | Management Recommendation |
| Pharmacokinetic | Very Low / Theoretical | Altered drug concentrations | Routine clinical monitoring. |
| Pharmacodynamic | Very Low / Theoretical | Potential for additive immunosuppressive effects | Monitor for signs of altered immune function, although risk is likely low. |
Interaction with Azathioprine and Other Immunomodulators
Azathioprine is a purine analogue immunosuppressant widely used in organ transplantation and autoimmune diseases. drugbank.com Its use is associated with a risk of myelosuppression and other adverse effects, which can be exacerbated by co-administration of other drugs. drugs.com
There is no direct evidence from clinical studies of an interaction between oxomemazine and azathioprine. A search for interactions between the common first-generation antihistamine diphenhydramine (B27) (Benadryl) and azathioprine found no reported interactions, which may suggest a lower probability of a significant interaction with oxomemazine. drugs.com
However, the broader class of drugs to which oxomemazine belongs, the phenothiazines, has been shown to have immunomodulatory effects. Studies have indicated that phenothiazines can inhibit the mitogen-induced blast transformation of human peripheral blood lymphocytes and inhibit the production of tumor necrosis factor (TNF). nih.gov This suggests a potential for a pharmacodynamic interaction with immunosuppressive agents like azathioprine. The clinical implications of this potential interaction are yet to be determined, but it could theoretically lead to an additive immunosuppressive effect.
Furthermore, azathioprine has a well-documented and clinically significant interaction with allopurinol, which inhibits xanthine oxidase, a key enzyme in azathioprine's metabolism, leading to increased toxicity. www.nhs.uk While there is no evidence to suggest that oxomemazine affects azathioprine's metabolic pathways, the limited pharmacokinetic data for oxomemazine warrants caution.
When considering other immunomodulators, the potential for additive effects should be a primary concern. The introduction of any new medication, including oxomemazine, to a regimen containing an immunomodulator should be done with careful monitoring for any changes in the patient's clinical status, including signs of increased immunosuppression or drug-specific adverse effects.
Table 2: Summary of Potential Interaction between this compound and Azathioprine/Immunomodulators
| Interacting Agent | Interaction Type | Evidence Level | Potential Clinical Consequence | Management Recommendation |
| Azathioprine | Pharmacodynamic | Theoretical | Potential for additive immunosuppressive effects due to the immunomodulatory properties of phenothiazines. | Monitor for signs of excessive immunosuppression (e.g., infection, myelosuppression). |
| Other Immunomodulators | Pharmacodynamic | Theoretical | Additive effects on the immune system. | Careful clinical monitoring when initiating or discontinuing oxomemazine. |
Analytical Methodologies and Quality Control in Oxomemazine Hydrochloride Research
Electrochemical Analytical Techniques
Electrochemical methods offer high sensitivity, selectivity, and relatively rapid analysis times for the determination of electroactive compounds like oxomemazine (B1678065) hydrochloride. ijsr.net Techniques such as voltammetry have been successfully applied to study its redox properties and for quantitative assays. ijsr.net
Cyclic Voltammetry for Redox Property Characterization
Cyclic voltammetry (CV) is a key technique for investigating the redox behavior of oxomemazine hydrochloride. Studies using a glassy carbon electrode (GCE) have shown that this compound undergoes an anodic oxidation process. ijsr.net The voltammograms typically exhibit a well-defined, reproducible anodic peak with no corresponding peak on the reverse scan, which indicates that the electrode reaction is irreversible. ijsr.net
Research conducted in a 0.04M Britton-Robinson (B-R) buffer solution at an optimal pH of 8.0 revealed an anodic oxidation peak at approximately +0.898 V. ijsr.net The irreversible nature of the oxidation is further confirmed by a positive shift in the peak potential as the scan rate increases. ijsr.net CV studies have determined that the oxidation of this compound at the electrode surface is a single, one-electron irreversible step. ijsr.net The relationship between the anodic peak potential and the pH of the buffer solution, with a slope of 0.044 V/pH, suggests the involvement of one proton in a reversible single-electron transfer process, consistent with the Nernst equation. ijsr.net
Differential Pulse Voltammetry and Square Wave Voltammetry for Quantitative Analysis
For quantitative purposes, differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are preferred due to their enhanced sensitivity and ability to minimize background currents. ijsr.netmetrohm.com These techniques have been successfully developed for the determination of this compound in its pure form and in pharmaceutical syrups. ijsr.net
The methods are based on the linear correlation between the peak current from the anodic oxidation and the concentration of the compound. ijsr.net Using a glassy carbon electrode in B-R buffer at pH 8.0, DPV and SWV have demonstrated excellent performance for quantifying this compound. ijsr.net The primary advantage of these voltammetric techniques over other methods is their simplicity, speed, selectivity, and cost-effectiveness, with a typical sample run time of about 5 minutes. ijsr.net
Key quantitative parameters for the DPV and SWV methods are summarized below.
| Parameter | Differential Pulse Voltammetry (DPV) | Square Wave Voltammetry (SWV) |
|---|---|---|
| Linear Range | 1.25 µM - 10 µM | 0.37 µM - 4.5 µM |
| Correlation Coefficient (r²) | 0.9903 | 0.9924 |
| LOD (Limit of Detection) | Calculated as 3s/m | Calculated as 3s/m |
| LOQ (Limit of Quantification) | Calculated as 10s/m | Calculated as 10s/m |
Electrode Surface Chemistry and Adsorption-Controlled Mechanisms
The interaction between this compound and the electrode surface is a critical aspect of its electrochemical analysis. The glassy carbon electrode (GCE) is a commonly used working electrode for these studies. ijsr.net The electrochemical oxidation of this compound is fundamentally controlled by an adsorption mechanism. ijsr.net This means the molecule first accumulates on the surface of the electrode before the electron transfer event occurs. ijsr.netxmu.edu.cn
The loss of linearity in calibration curves at higher concentrations for both DPV and SWV is attributed to the adsorption of this compound on the electrode surface. ijsr.net The adsorption-controlled nature of the process is a key factor in the sensitivity of the voltammetric methods, as pre-concentration of the analyte at the electrode surface can enhance the signal. ijsr.net
Chromatographic Separation Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantification of this compound in complex mixtures, such as pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC provides a robust and reliable approach for the analysis of this compound. A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of oxomemazine, paracetamol, guaiphenesin, and sodium benzoate (B1203000) in cough syrup. tandfonline.com This method is specific and sensitive, capable of separating the active ingredients from their degradation products. tandfonline.com
Furthermore, ultra-fast liquid chromatography (UFLC) methods have been established for the enantiomeric separation of oxomemazine in biological matrices like rabbit plasma. tandfonline.comnih.gov These chiral separation methods are crucial for pharmacokinetic studies. One such method utilized an amylose (B160209) chiral column and was validated according to regulatory guidelines, demonstrating high precision and accuracy. tandfonline.comnih.gov The retention times for (R)-oxomemazine and (S)-oxomemazine were found to be 9.511 and 10.712 minutes, respectively. tandfonline.comnih.gov
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| RP-HPLC | Stability-indicating assay in cough syrup | Simultaneous determination of oxomemazine and other active ingredients/degradation products. | tandfonline.com |
| Ultra-Fast LC (UFLC) | Enantiomeric separation in rabbit plasma | Linearity: 0.1–100.0 µg/mL; Accuracy: 95.97%–103.92%; Precision (RSD): 0.018%–0.675%. | tandfonline.comnih.govopenscienceonline.com |
| Normal Phase HPLC | Enantioseparation of pure form | Mobile Phase: n-hexane:Iso-propyl Alcohol:Diethylamine (60:40:0.1); Linearity: 10-50 µg/mL. | researchgate.net |
Green Analytical Chemistry Approaches: Minimizing Toxic Solvents
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly analytical methods that reduce the use of hazardous organic solvents. nih.govscienceopen.com For the analysis of oxomemazine in combination drug products, an eco-friendly high-performance thin-layer chromatography (HPTLC) method has been developed. nih.gov
This HPTLC method quantifies oxomemazine along with paracetamol, guaifenesin (B1672422), and sodium benzoate. nih.govscienceopen.com The chromatographic separation is achieved using a mobile phase of ethyl acetate, methanol, and 0.05 M ammonium (B1175870) chloride buffer (100:2:5, by volume). nih.gov This method is considered a greener alternative to previously developed TLC and HPLC methods because it is more time- and solvent-saving. nih.govscienceopen.com The method was successfully applied to the analysis of syrup and suppository formulations and showed good comparison with reported methods. nih.gov The linear range for oxomemazine was determined to be 0.25–4.00 µ g/band . nih.govscienceopen.com
Spectrophotometric Determination Methods
Spectrophotometry offers a simple, sensitive, and accurate approach for the determination of this compound. These methods are often based on the formation of ion-pair complexes between the drug and specific chromogenic reagents, which can be extracted into an organic solvent and measured at a characteristic wavelength.
Several studies have demonstrated the formation of yellow ion-pair complexes between the positively charged oxomemazine molecule and acidic dyes in a buffered medium. tandfonline.comnih.gov The conditions for these reactions, such as pH and the choice of extracting solvent, are optimized to ensure maximum and stable color development. For instance, complexes with sulphophthalein dyes like bromocresol green, bromocresol purple, and bromophenol blue have been successfully formed and extracted with dichloromethane (B109758) for quantification. nih.govresearchgate.net Similarly, reagents such as congo red and methyl orange have been used to form chloroform-extractable complexes. tandfonline.com
The absorbance of the resulting colored solution is then measured at the wavelength of maximum absorption (λmax) against a reagent blank. tandfonline.com Beer's law is typically obeyed over a specific concentration range, allowing for the quantitative determination of the drug. tandfonline.com These methods have proven to be successful for the analysis of this compound in both its pure form and in dosage forms, with no interference observed from common pharmaceutical excipients. tandfonline.comresearchgate.net
Table 1: Spectrophotometric Methods for this compound Determination
| Reagent | Buffer/pH | Solvent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
|---|---|---|---|---|---|
| Bromocresol Green (BCG) | Universal Buffer / pH 3.0 | Chloroform | 413 | 2.0–18.0 | 4.1 x 10⁴ |
| Congo Red (CR) | Universal Buffer / pH 5.5 | Chloroform | 495 | 2.0–14.0 | 1.1 x 10⁴ |
| Methyl Orange (MO) | Universal Buffer / pH 3.5 | Chloroform | 484 | 2.0–16.0 | 3.5 x 10⁴ |
| Bromocresol Green (BCG) | Acetate-HCl Buffer / pH 3.6 | Dichloromethane | 405 | - | - |
| Bromocresol Purple (BCP) | Acetate-HCl Buffer / pH 3.4 | Dichloromethane | 405 | - | - |
| Bromophenol Blue (BPB) | Acetate-HCl Buffer / pH 4.0 | Dichloromethane | 405 | - | - |
Data sourced from multiple studies. tandfonline.comnih.gov
Potentiometric Sensing Techniques
Potentiometric methods utilizing ion-selective electrodes (ISEs) provide a rapid, selective, and cost-effective means for determining this compound. jusst.org These sensors are typically based on a polyvinyl chloride (PVC) matrix membrane incorporating an ion-pair complex of oxomemazine as the electroactive material. rjpbcs.comopenscienceonline.com
The construction of these sensors involves embedding an ion-pair, such as oxomemazine-tetrakis(p-chlorophenyl) borate (B1201080) or oxomemazine-bismuth tetraiodate, within a plasticized PVC membrane. openscienceonline.combohrium.com The choice of plasticizer, like o-nitrophenyl octyl ether (o-NPOE) or dioctyl phthalate (B1215562) (DOP), can influence the electrode's performance characteristics. openscienceonline.com The electrode exhibits a Nernstian or near-Nernstian response to the concentration of oxomemazine ions in a sample solution over a wide concentration range. rjpbcs.comopenscienceonline.com
The performance of these sensors is evaluated based on several parameters, including the linear concentration range, slope of the potential vs. concentration curve, detection limit, response time, and operational lifetime. jusst.orgrjpbcs.com Studies have shown that these fabricated electrodes demonstrate good sensitivity, fast response times (typically under 10 seconds), and stability over several weeks. jusst.orgrjpbcs.com They have been successfully applied as indicator electrodes in the potentiometric titration of this compound and for its direct determination in pharmaceutical products. jusst.orgrjpbcs.com
Table 2: Performance Characteristics of this compound Potentiometric Sensors
| Ion-Pair / Electroactive Material | Plasticizer | Concentration Range (M) | Nernstian Slope (mV/decade) | pH Range |
|---|---|---|---|---|
| Oxomemazine-TPB (modified) | - | 1x10⁻⁶ to 1x10⁻³ | 57.45 ± 2.1 | - |
| Bismuth Tetraiodate-Oxomemazine | o-NPOE or DOP | 1.0x10⁻⁵ to 1.0x10⁻² | Nernstian | 3.5–6.0 |
| Tetrakis(p-chlorophenyl) borate-Oxomemazine | o-NPOE or DOP | 1.0x10⁻⁵ to 1.0x10⁻² | Nernstian | 3.5–6.0 |
Data compiled from various research articles. rjpbcs.comopenscienceonline.combohrium.com
Thermal Analysis for Stability and Decomposition Kinetics
Thermal analysis techniques, including Thermogravimetric Analysis (TG) and Differential Thermal Analysis (DTA), are indispensable for investigating the thermal stability and decomposition kinetics of this compound. orientjchem.orgju.edu.sa This information is critical for determining appropriate storage conditions and predicting the shelf-life of the drug. orientjchem.orgresearchgate.net
Thermogravimetric studies on this compound reveal that its decomposition occurs in three distinct stages in a non-isothermal nitrogen atmosphere. orientjchem.orgju.edu.sa The DTA curve shows an endothermic event corresponding to the melting of the compound, followed by exothermic events associated with the decomposition steps. orientjchem.org The temperatures of these thermal events are dependent on the heating rate; as the heating rate increases, the melting and decomposition temperatures shift to higher values. orientjchem.org
The kinetic analysis of the decomposition process is performed to determine the kinetic model and calculate parameters such as activation energy (Ea). ju.edu.saresearchgate.net Isoconversional methods like the Flynn-Wall-Ozawa (F-W-O) equation and integral methods such as the Coats-Redfern (CR) and Horowitz-Metzger (HM) equations are applied to the thermogravimetric data. orientjchem.orgresearchgate.net The activation energy values obtained from different methods show good agreement, validating the kinetic analysis. orientjchem.org The positive values for enthalpy (ΔH) and Gibbs free energy (ΔG) of activation indicate that the decomposition is a heat-induced, non-spontaneous process. orientjchem.org
Table 3: Thermal Decomposition Stages of this compound
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Liberated Fragment |
|---|---|---|---|
| First Stage | 190–290 | 36.54 | -C₆H₁₃NCl |
| Second Stage | 290–355 | 46.34 | -C₁₂H₁₃NCl |
| Third Stage | 355–600 | 17.31 | -SO₂ |
Data obtained from thermogravimetric analysis. orientjchem.org
Table 4: Thermal Events at Various Heating Rates
| Heating Rate (°C/min) | Melting Point (°C) | First Stage Decomposition (°C) | Second Stage Decomposition (°C) | Third Stage Decomposition (°C) |
|---|---|---|---|---|
| 5 | 248 | 262 | 335 | 486 |
| 10 | 252 | 282 | 346 | 525 |
| 15 | 258 | 288 | 356 | 535 |
| 20 | 260 | 297 | 364 | 543 |
Data sourced from TG/DTA measurements. orientjchem.org
Future Directions and Emerging Research Avenues for Oxomemazine Hydrochloride
Elucidation of Unexplored Receptor Targets and Signaling Pathways
The primary mechanism of oxomemazine (B1678065) is attributed to its antagonist activity at histamine (B1213489) H1 and muscarinic M1 receptors. medchemexpress.comnih.gov However, the broader phenothiazine (B1677639) class is known for its complex polypharmacology, frequently interacting with a range of other receptors and cellular targets. plos.org This opens a significant avenue for future research to identify previously unexplored targets of oxomemazine that may contribute to its therapeutic effects and side-effect profile.
As a phenothiazine, oxomemazine shares a core structure with compounds known to interact with dopamine (B1211576) receptors, calmodulin (CaM), and the tumor suppressor protein phosphatase 2A (PP2A). plos.orgnih.govnih.gov Investigating whether oxomemazine exhibits clinically relevant activity at these sites is a critical next step. Furthermore, its known interaction with the H1 receptor has been linked to the downstream modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in regulating immune responses and inflammation. nih.gov Deeper exploration of this and other potential signaling cascades could reveal novel anti-inflammatory mechanisms.
Table 1: Known and Potential Molecular Targets for Oxomemazine Hydrochloride
| Target | Classification | Known Interaction | Potential Research Focus |
|---|---|---|---|
| Histamine H1 Receptor | Primary Target | Antagonist | Deeper analysis of downstream signaling beyond NF-κB. |
| Muscarinic M1 Receptor | Primary Target | Selective Antagonist medchemexpress.comnih.gov | Exploring the role of M1 antagonism in non-traditional therapeutic areas. |
| Dopamine Receptors | Potential Target | Unknown | Screening for binding affinity and functional activity, common for phenothiazines. nih.gov |
| Calmodulin (CaM) | Potential Target | Unknown | Investigating potential CaM inhibition, a known off-target effect of other phenothiazines. plos.orgnih.gov |
Development of Novel Formulations for Targeted Delivery and Reduced Adverse Effects
A significant limitation of first-generation antihistamines like oxomemazine is their ability to cross the blood-brain barrier, leading to central nervous system (CNS) effects such as sedation. nih.gov Modern pharmaceutical sciences offer the potential to overcome this through the development of novel formulations designed for targeted delivery.
Future research could focus on encapsulating this compound in advanced drug delivery systems, such as nanoparticles, micelles, or liposomes. nih.gov Studies on other phenothiazine derivatives have shown that such nano-formulations can alter drug distribution, provide prolonged release, and enhance uptake in specific tissues. nih.govresearchgate.net The primary goal for oxomemazine would be to design a formulation that restricts its passage into the CNS, thereby minimizing sedative effects while maintaining its efficacy in the periphery. Another approach could involve creating hybrid molecules that link oxomemazine to a moiety that targets specific tissues, a strategy that has been explored for other phenothiazines to achieve selective delivery to mitochondria in cancer cells. mdpi.com
Advanced Clinical Trial Designs to Address Efficacy Gaps and Establish Evidence-Based Utility
Despite its use in some countries for cough, the clinical efficacy of oxomemazine for this indication remains scientifically unsubstantiated. A systematic review published in 2024 concluded that there is a significant lack of high-quality evidence, as no randomized controlled trials (RCTs) were found to have a low risk of bias. nih.gov This highlights a critical gap in the clinical validation of the compound.
Future research must prioritize the implementation of advanced and rigorous clinical trial designs. Large-scale, double-blind, placebo-controlled RCTs are essential to definitively establish the evidence-based utility of oxomemazine. These trials should employ validated endpoints for cough severity and frequency and include diverse patient populations. Methodologies such as adaptive trial designs could also be utilized to efficiently determine optimal parameters. Without such robust clinical data, the therapeutic role of oxomemazine remains uncertain. nih.gov
Pharmacogenomic Studies and Personalized Medicine Approaches
The response to many psychotropic drugs, including the phenothiazine class, can vary significantly among individuals due to genetic factors. nih.gov Pharmacogenomic research aims to identify genetic variants that influence a drug's metabolism (pharmacokinetics) and its effects on the body (pharmacodynamics), paving the way for personalized medicine. mdpi.com
A crucial area for future investigation is the role of cytochrome P450 (CYP) enzymes in the metabolism of oxomemazine. For related phenothiazines, enzymes such as CYP3A4, CYP1A2, and CYP2D6 are known to be critical for their breakdown. clinpgx.orgnih.gov Genetic polymorphisms in the genes encoding these enzymes can lead to different metabolizer phenotypes (e.g., poor, intermediate, or ultrarapid metabolizers), which can significantly impact drug levels and the risk of adverse events. frontiersin.org Future pharmacogenomic studies should aim to identify the specific CYP enzymes responsible for oxomemazine metabolism and determine if common genetic variants predict therapeutic failure or adverse reactions. This knowledge could lead to the development of genetic tests to guide personalized dosing strategies.
Repurposing Potential in Other Neuropharmacological or Immunological Conditions
Drug repurposing, or finding new uses for existing approved drugs, is an efficient strategy for therapeutic development. nih.gov Given the wide-ranging biological activities of the phenothiazine class, oxomemazine is a candidate for repurposing in conditions beyond allergy and cough. nih.gov
The known anti-inflammatory properties, potentially mediated through the NF-κB pathway, suggest that oxomemazine could be investigated in other immunological or inflammatory disorders. nih.gov Furthermore, the broader phenothiazine family has been explored for anticancer properties and as efflux pump inhibitors to overcome multidrug resistance in cancer and infectious diseases. nih.govresearchgate.net As a CNS-active agent, its potential utility in other neurological or psychiatric conditions, a common area for drug repurposing, could also be systematically explored. invivobiosystems.com Such research would require extensive preclinical screening followed by clinical validation for any promising new indications.
Table 2: Potential Repurposing Areas for this compound
| Therapeutic Area | Rationale | Key Molecular Target/Pathway |
|---|---|---|
| Inflammatory Conditions | Known modulation of immune signaling pathways. nih.gov | NF-κB Signaling Pathway |
| Oncology | Established anti-cancer activity of the broader phenothiazine class. nih.govresearchgate.net | Calmodulin, PP2A, Membrane Integrity plos.orgnih.govresearchgate.net |
| Infectious Diseases | Potential to inhibit multidrug resistance mechanisms. nih.gov | Efflux Pump Inhibition |
Long-Term Safety and Efficacy Surveillance in Diverse Populations
As a first-generation antihistamine, oxomemazine is associated with a class-wide risk of long-term adverse effects, including persistent sedation and cognitive impairment. droracle.ainih.gov A 2024 study highlighted a dose-dependent increase in dementia risk associated with the cumulative long-term use of first-generation antihistamines. aaaai.org However, prospective, long-term safety and efficacy data specific to oxomemazine are lacking. nih.gov
Future research should include robust, long-term surveillance studies in real-world settings. Post-marketing studies and observational cohort studies are needed to systematically collect data on the safety and efficacy of oxomemazine when used chronically across diverse populations, including the elderly and individuals with comorbidities. This surveillance is critical for developing a comprehensive understanding of its long-term risk-benefit profile and for informing clinical guidelines regarding its chronic use.
Q & A
Q. What are the primary analytical methods for quantifying oxomemazine hydrochloride (OXO) in pharmaceutical formulations, and how do they compare in sensitivity?
Methodological Answer: Spectrophotometric and potentiometric methods are widely used.
- Spectrophotometry : Ion-pair complexation with dyes (e.g., bromocresol green, methyl orange) in buffered solutions (pH 3.0–5.5) allows quantification at 413–495 nm. Linear ranges span 2.0–18.0 µg/mL, with molar absorptivity up to 4.1×10⁴ L·mol⁻¹·cm⁻¹ .
- Potentiometry : PVC electrodes modified with ion-pairs (e.g., OX-TPB) achieve Nernstian slopes of 57.45 mV/decade, detecting OXO at 1×10⁻⁶–0.001 M. Response times are <10 seconds .
- Comparison : Potentiometry offers higher sensitivity (detection limit: 4.35×10⁻⁷ M) and broader dynamic ranges compared to spectrophotometry, but requires electrode optimization .
Q. How is the crystalline structure of OXO characterized, and what intermolecular interactions stabilize it?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals a triclinic lattice (space group P1) with a dihedral angle of 30.5° between phenothiazine aromatic rings. Key stabilization involves:
Q. What are the recommended experimental conditions for ensuring OXO stability during analysis?
Methodological Answer:
- Solvent : Use chloroform for ion-pair extraction to minimize hydrolysis .
- pH Control : Maintain pH 3.0–5.5 for spectrophotometric methods to stabilize dye-drug complexes .
- Electrode Conditioning : Soak PVC electrodes in 10⁻³ M OXO for 24 hours to enhance response reproducibility .
Advanced Research Questions
Q. How can discrepancies in sensor performance for OXO quantification be resolved, particularly between ion-pair-modified and plain PVC electrodes?
Methodological Answer: Sensor optimization involves:
- Plasticizer Selection : o-NPOE outperforms DOS or DBP due to higher dielectric constant, improving ion mobility .
- Ion-Pair Composition : OX-TPB (tetraphenylborate) provides stronger association (Ksp = 2.75×10⁻⁷) than OX-PMA (Ksp = 1.01×10⁻¹⁰), yielding steeper Nernstian slopes .
- Fabrication Method : Pre-soaking plain PVC membranes in ion-pair suspensions reduces response time to 8 seconds vs. 15 seconds for unmodified electrodes .
Q. What methodological approaches address challenges in determining solubility products (Ksp) of OXO ion-pairs?
Methodological Answer: Conductometric titration with corrections for dilution effects is critical:
- Ion Associate Stoichiometry : For 1:1 (OX-TPB), Ksp = S²; for 1:3 (OX-PTA), Ksp = 27S⁴. Measure conductivity of saturated solutions (25°C) after 3-hour equilibration .
- Validation : Compare calculated Ksp (e.g., 1.28×10⁻⁸ for OX-RAS) with potentiometric titration recovery rates (83.2±1.5%) to confirm accuracy .
Q. How can chiral separation of OXO enantiomers be achieved, and what computational tools validate the mechanism?
Methodological Answer:
- HPLC Method : Use amylose tris(5-chloro-2-methylphenylcarbamate) column with n-hexane:IPA:DEA (60:40:0.1). Retention times: 16.87 min (R-enantiomer) and 21.37 min (S-enantiomer) at 227 nm .
- Docking Studies : Simulate enantiomer-column interactions to explain selectivity differences. Higher binding energy for S-enantiomer correlates with longer retention .
Q. What strategies improve selectivity in electrochemical sensors for simultaneous OXO, paracetamol, and guaifenesin detection?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
